molecular formula C15H20N4O2 B8151042 Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate

Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate

Cat. No.: B8151042
M. Wt: 288.34 g/mol
InChI Key: UPQBBHDWHYYCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, an azidoethyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with an azidoethyl reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate
  • Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and versatility in synthetic applications. The azido group allows for selective and efficient modifications through click chemistry, making it a valuable tool in chemical biology and materials science.

Properties

IUPAC Name

benzyl 4-(2-azidoethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-18-17-9-6-13-7-10-19(11-8-13)15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQBBHDWHYYCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN=[N+]=[N-])C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.